3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Description
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Properties
IUPAC Name |
3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,24H,4,6,10H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOMTMSVRMPSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. With a molecular formula of C23H19N3O2 and a molecular weight of 369.42 g/mol, this compound is characterized by its unique structure that incorporates both indole and pyrrole moieties, which are known for their diverse biological properties.
- IUPAC Name : this compound
- CAS Number : 1239986-50-5
- Molecular Weight : 369.42 g/mol
- Purity : ≥97% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing indole and pyrrole structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 7f | HCT 116 (colorectal carcinoma) | 6.76 | Induction of apoptosis through inhibition of anti-apoptotic proteins |
| Compound 7f | A549 (lung carcinoma) | 193.93 | Modulation of apoptotic pathways and cell cycle arrest |
| Compound 7e | A549 | >371.36 | Weak effect compared to controls |
These findings suggest that the compound may act similarly by interfering with apoptotic pathways and promoting cell death in cancer cells .
Antimicrobial Activity
Indole and pyrrole derivatives are also noted for their antimicrobial properties. Compounds structurally related to the target molecule have demonstrated activity against various bacterial strains and fungi. The presence of the indole moiety has been correlated with enhanced antimicrobial efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to promote apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific checkpoints contributes to the anticancer effects observed.
- Antimicrobial Action : The interaction with microbial cell membranes disrupts their integrity, leading to cell death.
Case Studies
Recent research has focused on synthesizing various derivatives of the parent compound to evaluate their biological activities:
Study on Dual Inhibition of Blood Coagulation Factors
A study designed new derivatives based on the core structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline aimed at developing dual inhibitors for blood coagulation factors Xa and XIa. These compounds exhibited promising results in inhibiting thrombin activity .
Synthesis and Evaluation of Hybrid Derivatives
Another study synthesized hybrid derivatives incorporating both indole and pyrrole units and evaluated their anticancer properties against multiple human cancer cell lines. The results indicated varying degrees of cytotoxicity depending on structural modifications .
Scientific Research Applications
Oncology
Tivantinib has been primarily investigated for its therapeutic potential in various cancers:
- Lung Cancer : Clinical trials have shown that Tivantinib can improve outcomes in patients with non-small cell lung cancer (NSCLC) exhibiting c-Met overexpression.
- Hepatocellular Carcinoma (HCC) : Studies indicate that Tivantinib may enhance the efficacy of standard treatments for HCC by targeting the c-Met pathway.
Combination Therapies
Research has explored the use of Tivantinib in combination with other therapeutic agents:
- Chemotherapy : Combining Tivantinib with traditional chemotherapeutics has shown synergistic effects in preclinical models of various cancers.
- Targeted Therapies : Studies are ongoing to evaluate the efficacy of Tivantinib alongside other targeted therapies aimed at different pathways involved in tumor progression.
Case Study 1: Non-Small Cell Lung Cancer
A Phase II clinical trial assessed the efficacy of Tivantinib in patients with advanced NSCLC. Results indicated a significant increase in progression-free survival (PFS) compared to historical controls, particularly in patients with high c-Met expression levels.
Case Study 2: Hepatocellular Carcinoma
In a multicenter trial involving HCC patients, Tivantinib demonstrated promising results as a second-line treatment option. Patients receiving Tivantinib showed improved overall survival rates compared to those receiving standard care alone.
Preparation Methods
Stolle Reaction-Based Pyrroloquinoline Core Synthesis
The Stolle reaction, a classical method for synthesizing isoindole-1,3-diones, has been adapted to construct the pyrrolo[3,2,1-ij]quinoline-1,2-dione core. A modified two-stage Stolle protocol involves condensing 2,2,4-trimethyl-1,2-dihydroquinoline derivatives with oxalyl chloride under anhydrous conditions. For example:
- Quinoline Activation : 2,2,4-Trimethyl-1,2-dihydroquinoline reacts with oxalyl chloride in dichloromethane at 0°C to form an intermediate acyl chloride.
- Cyclization : Heating the intermediate at 80°C induces intramolecular cyclization, yielding 4,4,6-trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
While this method efficiently constructs the pyrroloquinoline skeleton, subsequent functionalization at the C3 position to introduce the indole moiety remains challenging.
Larock Indole Synthesis for C3 Functionalization
The Larock indole synthesis, a palladium-catalyzed heteroannulation, has emerged as a powerful tool for introducing indole subunits at the C3 position of quinoline derivatives. Key steps include:
- Substrate Preparation : Iodoaniline derivatives (e.g., 3-iodo-4-methoxyaniline) are coupled with silylated alkynes (e.g., trimethylsilylacetylene) under Pd(OAc)₂ catalysis.
- Indole Formation : The resulting intermediate undergoes oxidative cyclization to yield a C3-substituted indole-quinoline hybrid.
This method’s modularity allows for diverse indole substitutions, though oxidation state adjustments (e.g., converting methoxy groups to ketones) are often required post-annulation.
Advanced Intermediate Strategies
Azide Intermediates and Staudinger Reduction
A retrosynthetic approach leveraging azide intermediates has been reported for pyrroloiminoquinone alkaloids:
- Azide Formation : Oxidation of a trimethoxy-substituted indole to an indoloquinone, followed by azidation, yields an azide-functionalized intermediate.
- Staudinger Reduction : Treatment with triphenylphosphine generates a transient primary amine, which undergoes spontaneous cyclodehydration to form the tricyclic pyrroloiminoquinone skeleton.
This method’s efficiency (9 steps for makaluvamine A) suggests adaptability to the target compound by incorporating indole at the C3 position during intermediate functionalization.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key methodological considerations for optimizing the synthesis of this compound?
The synthesis of this compound requires careful optimization of reaction conditions, including solvent selection (e.g., dichloromethane or xylene), temperature control (–20°C to reflux), and purification techniques like column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol/methanol). Statistical design of experiments (DoE) can minimize trial-and-error by systematically varying parameters such as molar ratios, reaction time, and catalysts .
Q. How should researchers characterize the structural integrity of this compound?
Structural validation necessitates a combination of spectroscopic techniques (NMR, FT-IR) and crystallographic analysis. Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and molecular packing, as demonstrated in analogous pyrrolo-quinoline derivatives . Purity assessment via HPLC or melting point analysis is critical before proceeding to biological assays .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Follow hazard communication standards (e.g., GHS), including using fume hoods, PPE (gloves, lab coats), and avoiding ignition sources. Storage at –20°C in airtight containers is recommended for stability. Refer to safety data sheets (SDS) for specific handling instructions and emergency measures .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
Quantum chemical calculations (e.g., density functional theory) enable reaction path searches to predict intermediates and transition states. Integrated computational-experimental workflows, such as those developed by ICReDD, combine machine learning with experimental data to optimize reaction conditions (e.g., solvent polarity, catalyst choice) and reduce development time .
Q. What strategies resolve contradictions in observed biological activity across studies?
Contradictory results may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Researchers should:
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity, kinase inhibition profiling).
- Compare structural analogs (e.g., bisindolylmaleimides) to identify activity cliffs caused by substituent effects .
- Apply multivariate statistical analysis to decouple confounding variables .
Q. How can researchers assess the compound's potential as a bioactive agent in cancer models?
Begin with in vitro cytotoxicity assays (MTT/XTT) against cancer cell lines, followed by mechanistic studies (e.g., apoptosis via flow cytometry, cell cycle arrest using Western blotting). Compare its efficacy to known indole-derived inhibitors, noting substituent impacts on potency and selectivity . In vivo studies require pharmacokinetic profiling (bioavailability, half-life) and toxicity screening in rodent models.
Q. What interdisciplinary approaches enhance the development of derivatives with improved reactivity?
Integrate synthetic chemistry with materials science (e.g., membrane separation technologies for purification) and chemical engineering (reactor design for scalability). Advanced techniques like flow chemistry can improve yield and reproducibility, particularly for air-sensitive intermediates .
Q. How do structural modifications influence the compound's stability under varying conditions?
Stability studies should assess degradation pathways (hydrolysis, oxidation) via accelerated aging tests (e.g., 40°C/75% RH). Substituent effects:
- Electron-withdrawing groups on the indole ring may enhance thermal stability.
- Solubility can be modulated by introducing polar side chains without disrupting the pyrrolo-quinoline core .
Q. What methodologies validate the compound's interaction with biological targets?
Use biophysical techniques like surface plasmon resonance (SPR) for binding kinetics and X-ray crystallography for co-crystal structures. Computational docking (AutoDock, Schrödinger) provides preliminary insights into binding modes, which must be experimentally corroborated .
Q. How can researchers address scalability challenges in multi-step syntheses?
Apply process analytical technology (PAT) to monitor critical quality attributes (CQAs) in real-time. Optimization of workup steps (e.g., liquid-liquid extraction vs. chromatography) and solvent recycling reduces waste. Pilot-scale reactor designs (e.g., continuous stirred-tank reactors) improve mass transfer efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
